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Compound of Interest

Compound Name: 3-Bromoquinolin-4-ol

Cat. No.: B188113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3-Bromoquinolin-4-ol (also known as 3-Bromo-1H-quinolin-4-one), a
molecule of interest in medicinal chemistry and drug development. A thorough understanding of
its spectral characteristics is fundamental for its unambiguous identification, purity assessment,
and further structural modifications. This document collates available spectroscopic data
(Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the
experimental protocols for these analytical techniques, and presents a logical workflow for its
structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for 3-Bromoquinolin-4-ol is presented below. It is important to note
that this compound can exist in tautomeric forms, primarily as 3-Bromoquinolin-4-ol and 3-
Bromo-1H-quinolin-4-one. The presented data reflects the characterization of the molecule,
which may exist as a mixture of these tautomers in solution.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3-
Bromoquinolin-4-ol

H NMR (Proton NMR):No experimental data for 3-Bromoquinolin-4-ol was found in the public
domain. The following are predicted values and data from a structurally related compound, 2-
phenylquinolin-4(1H)-one, for reference.
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Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J Notes
(3 ppm) Hz)

Expected to be a
H2 8.0-85 s - singlet in the

downfield region.

Doublet due to
H5 7.8-8.2 d 75-85 ) )
coupling with H6.

Triplet due to
H6 7.3-7.6 t 7.0-8.0 coupling with H5
and H7.

Triplet due to
H7 76-79 t 7.0-8.0 coupling with H6
and H8.

Doublet due to
H8 75-7.8 d 75-85 R
coupling with H7.

Broad singlet,
NH 11.0-12.0 brs - exchangeable
with D20.

Broad singlet,
exchangeable
with D20,

OH Variable brs - position is
concentration
and solvent

dependent.

Reference data for 2-phenylquinolin-4(1H)-one in DMSO-de: 6 11.72 (s, 1H), 8.10 (dd, J = 8.1,
1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 — 7.64 (m, 1H), 7.63 —
7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H)[1].

13C NMR (Carbon-13 NMR):No experimental data for 3-Bromoquinolin-4-ol was found in the
public domain. The following are predicted values based on the analysis of related quinolinone
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structures.
Predicted Chemical Shift
Carbon Notes
(3 ppm)
c2 140 - 145
Carbon bearing the bromine
C3 110- 115
atom.
Carbonyl carbon, significantly
Cc4 175 - 180
downfield.
Cda 120 - 125
C5 125-130
C6 123-128
C7 132 - 137
Cs8 118 - 123
C8a 140 - 145

Reference data for 2-phenylquinolin-4(1H)-one in DMSO-ds: & 176.92, 149.98, 140.50, 134.21,
131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32[1].

Table 2: Infrared (IR) Spectroscopy Data of 3-
Bromoquinolin-4-ol

No experimental IR spectrum for 3-Bromoquinolin-4-ol was found in the public domain. The
following are predicted characteristic absorption bands based on its functional groups.
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration

O-H Stretch (from hydroxyl
3400 - 3200 Strong, Broad

group)

) N-H Stretch (from quinolone

3200 - 3000 Medium, Broad

tautomer)
3100 - 3000 Medium Aromatic C-H Stretch

C=0 Stretch (from quinolone
1680 - 1640 Strong

tautomer)
1620 - 1580 Medium C=C Aromatic Ring Stretch
1500 - 1400 Medium C=C Aromatic Ring Stretch
1250 - 1150 Medium C-O Stretch
700 - 600 Medium C-Br Stretch

Table 3: Mass Spectrometry (MS) Data of 3-

Bromoquinolin-4-ol

The mass spectrum of 3-Bromoquinolin-4-ol is expected to show a characteristic isotopic

pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2

peaks).
m/z (Predicted) lon Notes
223.97057 [M+H]*+ Predicted for CoH7BrNO*
221.95601 [M-H]~ Predicted for CoHsBrNO~
245.95251 [M+Na]* Predicted for CoHeBrNNaO*

Data sourced from PubChem CID 614067.

Experimental Protocols
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The following sections detail generalized experimental protocols for obtaining the spectroscopic
data for 3-Bromoquinolin-4-ol. These are based on standard laboratory practices for the
analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of 3-Bromoquinolin-4-ol.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in
a clean NMR tube. Due to potential solubility issues, DMSO-ds is often a good starting
choice for quinolinone structures.

o Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid
dissolution.

Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Sequence: Standard single-pulse experiment.

e Spectral Width: Typically 0-12 ppm.

e Acquisition Time: 2-4 seconds.

e Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64 scans, depending on sample concentration.
Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
e Pulse Sequence: Proton-decoupled pulse sequence.

e Spectral Width: Typically 0-200 ppm.
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e Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption line shapes.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 4 2.50 ppm
for 1H and & 39.52 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 3-Bromoquinolin-4-ol sample directly onto the ATR
crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Instrument Parameters (FT-IR):
e Scan Range: Typically 4000-400 cm~1.
e Resolution: 4 cm™1,

e Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
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» Background: A background spectrum of the empty ATR crystal should be collected before
running the sample.

Mass Spectrometry (MS)

Sample Preparation (Electrospray lonization - ESI):

e Prepare a dilute solution of 3-Bromoquinolin-4-ol in a suitable solvent such as methanol or
acetonitrile (typically in the pg/mL to ng/mL range).

e The solution can be directly infused into the mass spectrometer or injected via a liquid
chromatography (LC) system.

Instrument Parameters (LC-MS):

 lonization Mode: Positive or negative Electrospray lonization (ESI) is commonly used for
quinolone-type molecules.

e Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is
recommended for accurate mass measurements.

e Scan Range: A range of m/z 50-500 is typically sufficient to observe the molecular ion and
common fragments.

o Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to generate
fragment ions for structural confirmation. The collision energy should be optimized to
produce a rich fragmentation spectrum. Common fragmentation patterns for quinolones
include the loss of water and carbon monoxide[2][3].

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and structural
elucidation process for 3-Bromoquinolin-4-ol.
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Caption: Workflow for the spectroscopic analysis of 3-Bromoquinolin-4-ol.
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Caption: Logical relationships in the structural characterization of 3-Bromoquinolin-4-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC
[pmc.ncbi.nlm.nih.gov]

3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromoquinolin-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b188113#spectroscopic-data-nmr-ir-ms-of-3-
bromoquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

